molecular formula C22H22N4O4 B11002092 N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide

Cat. No.: B11002092
M. Wt: 406.4 g/mol
InChI Key: BGZOTZCABJWDLG-UHFFFAOYSA-N
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Description

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide is a complex organic compound that features a quinazolinone and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone moiety.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (Br2, Cl2) in the presence of a Lewis acid catalyst (AlCl3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.

    Pharmacology: The compound is investigated for its potential to modulate neurotransmitter receptors, making it a candidate for treating neurological disorders.

    Biochemistry: It is used as a probe to study protein-ligand interactions due to its complex structure and binding capabilities.

    Industrial Chemistry: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The quinazolinone moiety can inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell division and survival. The indole moiety can interact with serotonin receptors, modulating neurotransmitter activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide is unique due to its dual moiety structure, combining both quinazolinone and indole functionalities. This dual structure allows it to interact with a broader range of biological targets, making it a versatile compound in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]-1H-indole-4-carboxamide

InChI

InChI=1S/C22H22N4O4/c1-13-25-18-12-20(30-3)19(29-2)11-16(18)22(28)26(13)10-9-24-21(27)15-5-4-6-17-14(15)7-8-23-17/h4-8,11-12,23H,9-10H2,1-3H3,(H,24,27)

InChI Key

BGZOTZCABJWDLG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=C4C=CNC4=CC=C3)OC)OC

Origin of Product

United States

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